An In-depth Technical Guide to the Chemical Properties and Structure of (S)-(-)-Verapamilic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of (S)-(-)-Verapamilic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-(-)-Verapamilic Acid, a chiral carboxylic acid, holds a pivotal position in the synthetic pathway of the widely recognized calcium channel blocker, (S)-Verapamil. As the more potent enantiomer of Verapamil, understanding the nuanced chemical properties and structural attributes of its precursors is paramount for the optimization of synthetic routes and the assurance of enantiomeric purity in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive exploration of the chemical identity, physicochemical properties, and spectroscopic profile of (S)-(-)-Verapamilic Acid, offering a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and analytical sciences.
Chemical Identity and Structure
(S)-(-)-Verapamilic Acid is chemically designated as (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid. Its structure is characterized by a central quaternary carbon atom which imparts the molecule's chirality, a nitrile group, a carboxylic acid functional group, and a substituted aromatic ring.
Molecular Structure:
Caption: 2D structure of (S)-(-)-Verapamilic Acid.
The stereochemistry at the C4 position is of paramount importance, as it dictates the final stereochemical configuration of the Verapamil molecule.
Table 1: Chemical Identifiers of (S)-(-)-Verapamilic Acid
| Identifier | Value |
| IUPAC Name | (S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid |
| CAS Number | 36622-24-9[1][2] |
| Molecular Formula | C₁₆H₂₁NO₄[1][2] |
| Molecular Weight | 291.34 g/mol [1][2] |
| Appearance | Pale yellow oil[3] |
Physicochemical Properties
The physicochemical properties of (S)-(-)-Verapamilic Acid are critical for its handling, purification, and subsequent reactions. While extensive experimental data for this specific enantiomer is not widely published, the following information has been compiled from available sources and analogous compounds.
Table 2: Physicochemical Properties of (S)-(-)-Verapamilic Acid
| Property | Value |
| Melting Point | Not definitively reported for the (S)-enantiomer. The racemic mixture has a reported melting point range of 147-151°C.[4] |
| Boiling Point | Not reported. |
| Solubility | Slightly soluble in chloroform, ethanol (with heating), ethyl acetate, and methanol.[3] |
| pKa | Not experimentally determined for the (S)-enantiomer. As a carboxylic acid, it is expected to have a pKa in the range of 4-5. |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of (S)-(-)-Verapamilic Acid, ensuring its chemical integrity and enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals corresponding to the protons on the 3,4-dimethoxyphenyl ring.
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Methoxy Protons: Two singlets for the two methoxy groups.
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Aliphatic Protons: Complex multiplets for the protons of the hexanoic acid chain and the isopropyl group.
-
Carboxylic Acid Proton: A broad singlet at the downfield region of the spectrum.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon: A signal in the downfield region characteristic of a carboxylic acid.
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Nitrile Carbon: A signal in the range of 115-125 ppm.
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Aromatic Carbons: Signals corresponding to the carbons of the dimethoxyphenyl ring.
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Aliphatic Carbons: Signals for the carbons of the hexanoic acid chain and the isopropyl group.
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Methoxy Carbons: Signals for the carbons of the two methoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands:
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
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C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹.
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C-H Stretch (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.
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C-O Stretch (Ethers): Strong bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Data:
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Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (291.34).
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Fragmentation Pattern: Fragmentation would likely involve the loss of the carboxylic acid group, the nitrile group, and cleavage of the aliphatic chain, providing structural information.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-(-)-Verapamilic Acid is a critical step in the overall synthesis of (S)-Verapamil. The primary challenge lies in the efficient resolution of the racemic mixture of verapamilic acid.
Synthetic Approach
A common synthetic route to racemic verapamilic acid involves the alkylation of a substituted phenylacetonitrile derivative. The resulting racemic acid must then be resolved to isolate the desired (S)-enantiomer.
Caption: General workflow for the synthesis and resolution of (S)-(-)-Verapamilic Acid.
Chiral Resolution: A Critical Step
The resolution of racemic verapamilic acid is typically achieved through the formation of diastereomeric salts with a chiral resolving agent. The choice of the resolving agent is crucial for obtaining high enantiomeric excess (ee).
Experimental Protocol: Chiral Resolution of Verapamilic Acid
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Dissolution: Dissolve the racemic verapamilic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
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Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or other chiral amines) to the solution.
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Diastereomeric Salt Formation: Stir the solution to allow the formation of diastereomeric salts.
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Fractional Crystallization: Induce crystallization by cooling the solution or by adding an anti-solvent. The less soluble diastereomeric salt will crystallize out.
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Isolation: Isolate the crystalline salt by filtration.
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Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched (S)-(-)-Verapamilic Acid.
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Purification: Further purify the (S)-(-)-Verapamilic Acid by recrystallization or chromatography to achieve the desired enantiomeric purity.
The efficiency of the resolution is highly dependent on the solvent system and the specific resolving agent used. Optimization of these parameters is key to achieving high yields and enantiomeric excess.
Biological and Pharmaceutical Relevance
(S)-(-)-Verapamilic Acid is not known to possess significant pharmacological activity itself. Its primary importance lies in its role as a key chiral building block for the synthesis of (S)-Verapamil. The stereochemistry of the final drug product is critical, as the (S)-enantiomer of Verapamil is significantly more potent as a calcium channel blocker than the (R)-enantiomer. Therefore, the synthesis of enantiomerically pure (S)-(-)-Verapamilic Acid is a crucial aspect of the manufacturing process for (S)-Verapamil.
Recent research has also explored the potential of derivatives of verapamilic acid for other biological activities, including anticancer, antibacterial, and antifungal properties, suggesting that this chemical scaffold may have broader applications in medicinal chemistry beyond its role as a Verapamil precursor.[4]
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling (S)-(-)-Verapamilic Acid. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(S)-(-)-Verapamilic Acid is a molecule of significant interest in pharmaceutical chemistry due to its indispensable role in the synthesis of the potent calcium channel blocker, (S)-Verapamil. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the analytical techniques employed for its characterization. A thorough understanding of these aspects is fundamental for the development of efficient and scalable synthetic processes that can deliver the final drug product with the required high degree of enantiomeric purity. Further research to fully elucidate the experimental physicochemical and spectroscopic data for this specific enantiomer will be invaluable to the scientific community.
